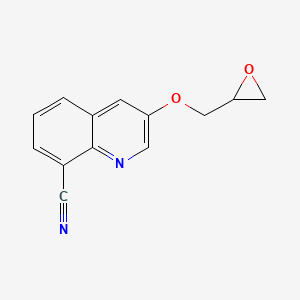
3-(Oxiran-2-ylmethoxy)quinoline-8-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Oxiran-2-ylmethoxy)quinoline-8-carbonitrile is a chemical compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of an oxirane (epoxide) ring attached to a quinoline moiety, which is further substituted with a methoxy group and a carbonitrile group
Vorbereitungsmethoden
The synthesis of 3-(Oxiran-2-ylmethoxy)quinoline-8-carbonitrile typically involves the reaction of quinoline derivatives with epichlorohydrin under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone. The reaction mixture is refluxed to facilitate the formation of the oxirane ring and the subsequent attachment of the methoxy group to the quinoline moiety .
Analyse Chemischer Reaktionen
3-(Oxiran-2-ylmethoxy)quinoline-8-carbonitrile can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The epoxide ring can be hydrolyzed to form a diol in the presence of acidic or basic conditions.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives are known for their therapeutic potential, and this compound may have applications in drug development.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(Oxiran-2-ylmethoxy)quinoline-8-carbonitrile is not fully understood. it is believed that the compound interacts with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes.
Vergleich Mit ähnlichen Verbindungen
3-(Oxiran-2-ylmethoxy)quinoline-8-carbonitrile can be compared with other quinoline derivatives, such as:
3-(Oxiran-2-ylmethoxy)quinoline: Lacks the carbonitrile group, which may affect its reactivity and biological activity.
4-(Oxiran-2-ylmethoxy)quinoline: The position of the oxirane ring attachment may influence its chemical properties and applications.
Quinoline-8-carbonitrile: Lacks the oxirane and methoxy groups, which may result in different chemical and biological properties.
Eigenschaften
IUPAC Name |
3-(oxiran-2-ylmethoxy)quinoline-8-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c14-5-10-3-1-2-9-4-11(6-15-13(9)10)16-7-12-8-17-12/h1-4,6,12H,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QICAIRJRVMZYRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CN=C3C(=C2)C=CC=C3C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














